

Application Notes: Development of a Cell-Based Assay for Ampelopsin G Activity

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Compound of Interest

Compound Name: *Ampelopsin G*

Cat. No.: *B12310223*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ampelopsin G, also known as Dihydromyricetin (DHM), is a natural flavonoid compound extracted from plants such as *Ampelopsis grossedentata*[1][2][3]. It has demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects[3][4][5][6]. Of particular interest to drug development is its pro-apoptotic activity in various cancer cell lines. Ampelopsin has been shown to induce apoptosis through the mitochondria-mediated intrinsic pathway, involving the regulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and activation of caspases[7][8]. It can also trigger apoptosis via endoplasmic reticulum (ER) stress pathways[1].

This application note provides a detailed protocol for developing a robust cell-based assay to quantify the cytotoxic and pro-apoptotic activity of **Ampelopsin G**. The protocol utilizes the human hepatocellular carcinoma cell line, HepG2, a well-established model for hepatotoxicity and cancer studies[9][10]. The primary endpoints of the assay are the assessment of cell viability using the MTT assay and the quantification of apoptosis through a luminescent caspase-3/7 activity assay. These methods are suitable for high-throughput screening and provide quantitative data on the dose-dependent effects of **Ampelopsin G**.

Materials and Methods

Cell Culture

The HepG2 cell line is an adherent, epithelial-like cell line derived from human liver carcinoma.

- Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[9][11].
- Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂[9]. The medium should be changed every 2-3 days[9].
- Subculturing: When cells reach 75-85% confluency, they should be passaged. Wash the cell monolayer with PBS, and then add pre-warmed 0.05% Trypsin-EDTA solution. After the cells detach, neutralize the trypsin with complete growth medium and centrifuge. Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:4 to 1:8[9][11].

Experimental Protocols

2.2.1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells[12][13].

Protocol:

- Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete medium and incubate overnight[14].
- Compound Treatment: Prepare serial dilutions of **Ampelopsin G** in complete medium. Remove the old medium from the wells and add 100 μ L of the **Ampelopsin G** dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve **Ampelopsin G**) and a blank (medium only).
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
- MTT Addition: Add 10-20 μ L of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C[12][14][15].

- Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[12][14].
- Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[12]. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader[14].

2.2.2. Apoptosis Assay (Caspase-Glo® 3/7 Assay)

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal[16][17][18].

Protocol:

- Cell Seeding and Treatment: Seed and treat HepG2 cells with **Ampelopsin G** in a white-walled 96-well plate as described for the MTT assay.
- Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature[17].
- Reagent Addition: After the desired incubation period with **Ampelopsin G**, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well[17].
- Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light[17][19].
- Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity[16][18].

Data Presentation

Quantitative data from the cell-based assays should be summarized in tables for clear comparison and analysis.

Cell Viability Data

The results of the MTT assay can be used to determine the half-maximal inhibitory concentration (IC₅₀) of **Ampelopsin G**.

Concentration of Ampelopsin G (μM)	Mean Absorbance (570 nm)	Standard Deviation	% Cell Viability
0 (Vehicle Control)	100		
X1			
X2			
X3			
X4			
X5			

Caption: Representative table for summarizing MTT assay data to determine the IC₅₀ of **Ampelopsin G** in HepG2 cells.

Apoptosis Data

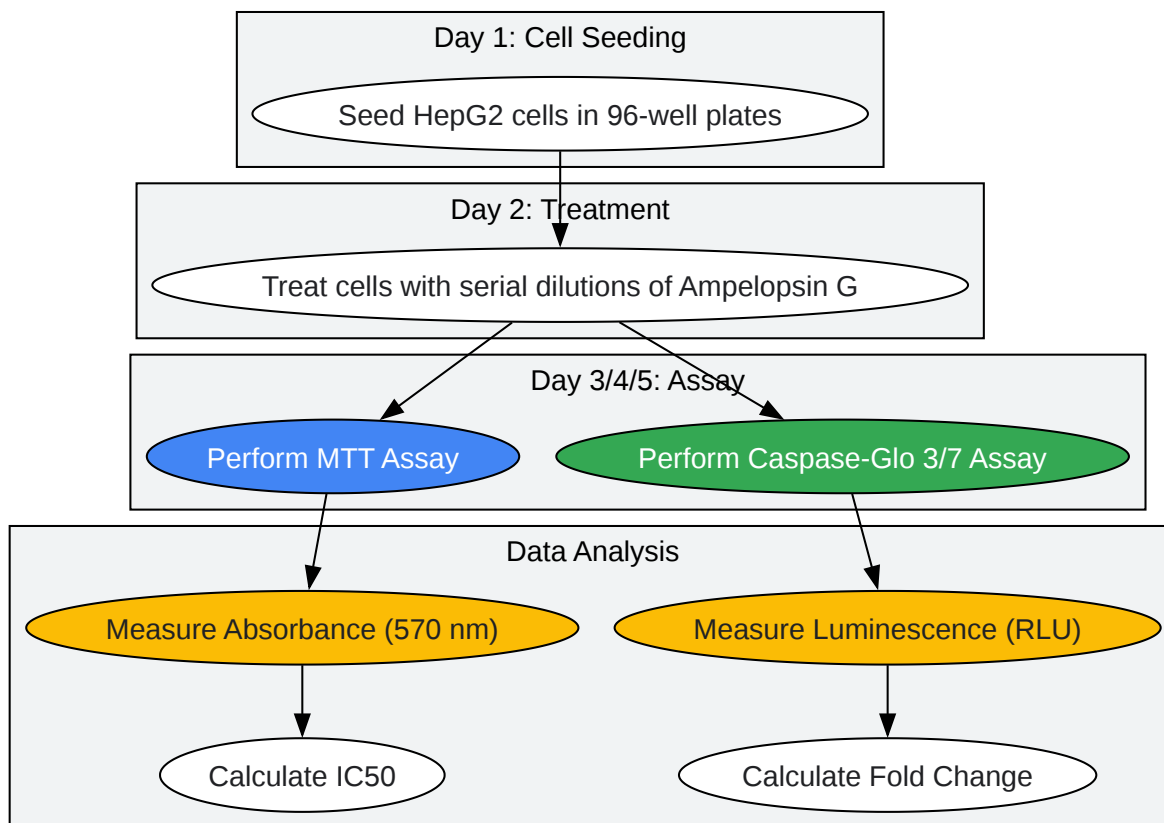
The results of the Caspase-Glo® 3/7 assay can be presented as fold change in caspase activity relative to the vehicle control.

Concentration of Ampelopsin G (μM)	Mean Luminescence (RLU)	Standard Deviation	Fold Change in Caspase-3/7 Activity
0 (Vehicle Control)	1.0		
X1			
X2			
X3			
X4			
X5			

Caption: Representative table for summarizing Caspase-Glo® 3/7 assay data to show the dose-dependent induction of apoptosis by **Ampelopsin G**.

Visualizations

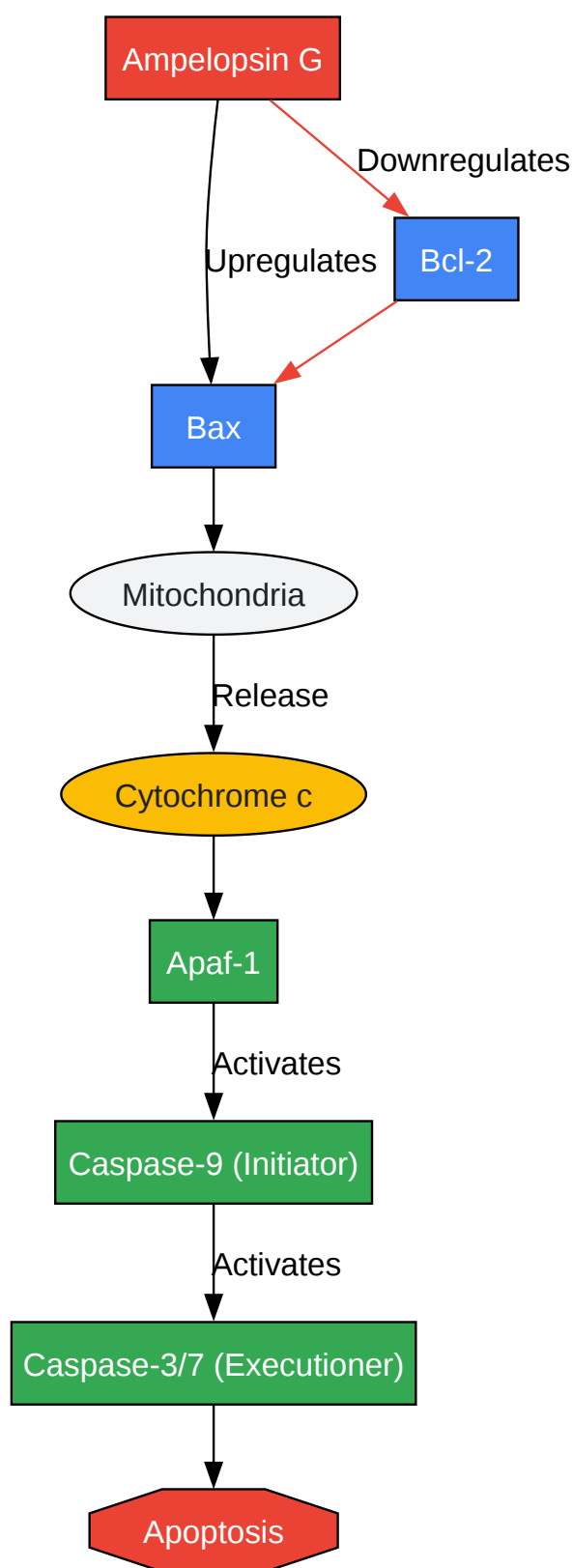
Experimental Workflow



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Caption: Experimental workflow for assessing **Ampelopsin G** activity.

Intrinsic Apoptosis Signaling Pathway



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Caption: **Ampelopsin G**-induced intrinsic apoptosis pathway.

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